5-Bromoquinoline-8-carbonitrile
Overview
Description
5-Bromoquinoline-8-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₅BrN₂ It is a derivative of quinoline, featuring a bromine atom at the 5-position and a cyano group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-8-carbonitrile typically involves the bromination of quinoline derivatives. One common method includes the reaction of 5-aminoquinoline-8-carbonitrile with hydrogen bromide and sodium nitrite in water at 0°C, followed by the addition of copper(I) bromide at elevated temperatures . This method yields the desired product with a moderate yield.
Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Amines or other oxidized derivatives.
Coupling Reactions: Biaryl compounds and other complex structures.
Scientific Research Applications
5-Bromoquinoline-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-8-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and cyano groups can influence its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
5-Bromoquinoline: Lacks the cyano group, making it less versatile in certain reactions.
8-Cyanoquinoline: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Chloroquinoline-8-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 5-Bromoquinoline-8-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and drug discovery .
Properties
IUPAC Name |
5-bromoquinoline-8-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKHFAZOORREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460934 | |
Record name | 5-bromoquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507476-70-2 | |
Record name | 5-bromoquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoquinoline-8-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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